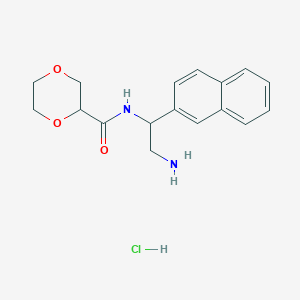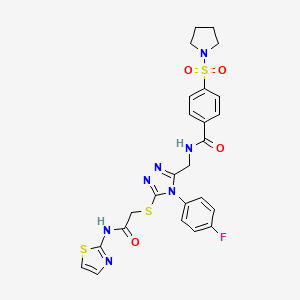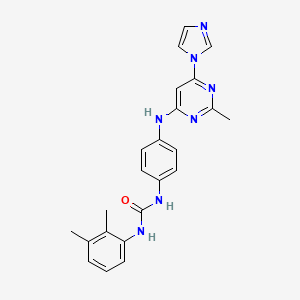![molecular formula C8H7N3O2 B2524797 2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸 CAS No. 1538440-91-3](/img/structure/B2524797.png)
2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.163. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员已经探索了2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸的抗肿瘤特性。计算机辅助药物发现(ADMET)研究和药物相似性评估表明其具有良好的药代动力学性质 。对其作用机制和作为选择性癌症治疗药物的潜力进行的进一步研究正在进行中。
- CDK2(细胞周期蛋白依赖性激酶 2)是癌症治疗的一个有吸引力的靶点。2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸已显示出作为 CDK2 抑制剂的希望,可以选择性地影响肿瘤细胞 。了解其结合相互作用和结构要求对于药物开发至关重要。
- 该化合物使 HIV 中的 RT 异二聚体不稳定,表明 p51 和 p66 RT 亚基之间存在一个变构结合位点。这一发现突出了其作为抗 HIV 剂的潜力 。需要进一步的研究来优化其疗效和安全性。
- 研究人员已经采用微波介导的、无催化剂的方法合成 1,2,4-三唑并[1,5-a]吡啶,包括该化合物。该反应涉及氮杂鎓-N-亚胺和腈,导致高效的产物生成 。这种合成方法有助于药物发现和化学库的建立。
抗肿瘤活性
CDK2 抑制
HIV 逆转录酶 (RT) 抑制
合成化学
安全和危害
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of targets like jak1 and jak2 suggests potential effects on the jak-stat signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Similar compounds have been associated with various biological activities, including anti-inflammatory and antiproliferative effects .
生化分析
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2, which are involved in cell signaling pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating the signaling pathways they control. Additionally, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid interacts with proteins involved in the regulation of gene expression, such as histone deacetylases, influencing chromatin structure and gene transcription .
Cellular Effects
The effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered cell proliferation and differentiation . Furthermore, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, it binds to the active sites of Janus kinase 1 and Janus kinase 2, inhibiting their kinase activity and thereby disrupting downstream signaling pathways . Additionally, 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can inhibit histone deacetylases, leading to increased acetylation of histones and changes in chromatin structure that affect gene transcription . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which can influence the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid within tissues can influence its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum . These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biological effects.
属性
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWVWLBSQNYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)
![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)



![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2524735.png)
